Regiochemical Specificity in Chesulfamide Synthesis: 2-Oxo vs. 4-Oxo Isomer
The 2-oxo regioisomer is an indispensable intermediate in a patented, high-yielding route to the fungicide chesulfamide, a role that the 4-oxo isomer cannot fulfill. The patent CN110343057A explicitly describes a three-step process where the chlorination of sodium 2-oxocyclohexane-1-sulfonate yields the 2-oxo sulfonyl chloride, which is then reacted with 2-trifluoromethyl-4-chloroaniline to form chesulfamide [1]. Use of the 4-oxocyclohexane-1-sulfonyl chloride analog in this same sequence would lead to a different, non-target molecule, demonstrating absolute regiochemical requirement.
| Evidence Dimension | Feasibility as an Intermediate |
|---|---|
| Target Compound Data | Leads to chesulfamide (target fungicide) |
| Comparator Or Baseline | 4-Oxocyclohexane-1-sulfonyl chloride (CAS 1262409-43-7) |
| Quantified Difference | 100% difference in final product identity |
| Conditions | Patent CN110343057A, synthetic route for chesulfamide |
Why This Matters
For procurement managers in agrochemical R&D, the 2-oxo isomer is the only viable choice for this specific, commercially relevant synthesis, ensuring the correct final product is obtained.
- [1] Changsha University of Science and Technology. (2019). Synthesis method of chesulfamide (CN110343057A). View Source
